molecular formula C16H15F2NO2 B2911011 3,4-difluoro-N-(2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351608-60-0

3,4-difluoro-N-(2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B2911011
CAS No.: 1351608-60-0
M. Wt: 291.298
InChI Key: JNYGWRHRZFASSA-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-hydroxy-2-phenylpropyl)benzamide: is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of two fluorine atoms on the benzene ring, a hydroxy group, and a phenylpropyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(2-hydroxy-2-phenylpropyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluorobenzoyl chloride and 2-hydroxy-2-phenylpropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-difluorobenzoyl chloride is added dropwise to a solution of 2-hydroxy-2-phenylpropylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in 3,4-difluoro-N-(2-hydroxy-2-phenylpropyl)benzamide can undergo oxidation to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a palladium catalyst.

Major Products:

    Oxidation: Formation of 3,4-difluoro-N-(2-oxo-2-phenylpropyl)benzamide.

    Reduction: Formation of 3,4-difluoro-N-(2-hydroxy-2-phenylpropyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-Difluoro-N-(2-hydroxy-2-phenylpropyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the activity of bioactive molecules. It can also serve as a building block for the synthesis of potential drug candidates.

Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased resistance to degradation and improved performance in various applications.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-hydroxy-2-phenylpropyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for its targets.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

    3,4-Difluoro-N-(2-hydroxypropyl)benzamide: This compound lacks the phenyl group, which may affect its biological activity and chemical properties.

    3,4-Difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide: The presence of additional fluorine atoms can further enhance the compound’s stability and activity.

Uniqueness: 3,4-Difluoro-N-(2-hydroxy-2-phenylpropyl)benzamide is unique due to its specific substitution pattern, which combines the effects of fluorine atoms and a hydroxy-phenylpropyl group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-difluoro-N-(2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c1-16(21,12-5-3-2-4-6-12)10-19-15(20)11-7-8-13(17)14(18)9-11/h2-9,21H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYGWRHRZFASSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)F)F)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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